Bergamottin
Description
Bergamottin (5-geranoxypsoralen) is a furanocoumarin predominantly found in citrus plants, including bergamot (Citrus bergamia) and grapefruit. It is renowned for its role in the "grapefruit juice effect," where it inhibits cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism, thereby increasing the bioavailability of medications such as statins, immunosuppressants, and antihypertensives . Structurally, bergamottin features a psoralen core with a geranyloxy side chain, which is critical for its π-π stacking interactions with CYP3A4’s heme group . Beyond its pharmacokinetic effects, bergamottin exhibits anticancer activity by inducing apoptosis, cell cycle arrest (G0/G1 or G2/M phases), and inhibiting metastasis via modulation of STAT3, NF-κB, and MMP pathways .
Properties
IUPAC Name |
4-(3,7-dimethylocta-2,6-dienoxy)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-16-7-8-20(22)25-19(16)13-18-17(21)10-12-23-18/h5,7-10,12-13H,4,6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMJZOMNXBSRED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401147277 | |
| Record name | 4-[(3,7-Dimethyl-2,6-octadien-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401147277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482-46-2 | |
| Record name | 4-[(3,7-Dimethyl-2,6-octadien-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3,7-Dimethyl-2,6-octadien-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401147277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bergamottin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Process Parameters and Optimization
The Chinese patent CN102040612A outlines a dynamic supercritical CO₂ extraction protocol for bergamottin from grapefruit peel. Key parameters include:
| Parameter | Range | Impact on Yield/Purity |
|---|---|---|
| Extraction temperature | 40–50°C | Higher temps enhance solubility |
| Extraction pressure | 20–35 MPa | Increased pressure improves mass transfer |
| Extraction time | 2–3 hours | Prolonged duration maximizes yield |
| Resolution temperature | 50–60°C | Prevents thermal degradation |
| Resolution pressure | 8–10 MPa | Ensures CO₂ phase separation |
In this method, fresh grapefruit peel is chopped, loaded into an extractor, and subjected to supercritical CO₂ under optimized conditions. The crude extract is then separated via polyamide resin and eluted with ethanol gradients (10–80%). Recrystallization with petroleum ether yields bergamottin with purities exceeding 98%.
Case Study: Industrial-Scale Production
A trial using 10 kg of grapefruit peel (2.1% bergamottin content) achieved 888 g of crude extract after supercritical CO₂ extraction (40°C, 20 MPa, 2 hours). Subsequent polyamide resin chromatography and recrystallization yielded 167 g of bergamottin at 98.4% purity. Scaling this method requires precise control of pressure and temperature to maintain consistency.
Solvent-Based Extraction and Isolation
Traditional solvent extraction remains widely used due to its accessibility and scalability. Chloroform, ethanol, and hexane are common solvents for isolating bergamottin from citrus peels.
Hot Ethanol Reflux
A study isolating bergamottin from Citrus grandis flavedo employed ethanol (80–90%) for dispersion, followed by polyamide resin chromatography. The crude extract was recrystallized using petroleum ether, achieving 94.01% purity after high-speed counter-current chromatography (HSCCC). Ethanol’s polarity selectively solubilizes bergamottin while minimizing co-extraction of non-polar contaminants.
Chloroform Soxhlet Extraction
Spandidos Publications documented a hot chloroform extraction using a Soxhlet apparatus. Citrus bergamia peel (4 kg) yielded a chloroform extract, which was fractionated via silica gel column chromatography (hexane:dichloromethane gradients). Bergamottin was isolated as a colorless crystalline solid, validated by NMR spectroscopy.
Chromatographic Purification Techniques
Polyamide Resin Chromatography
Polyamide resin is critical for removing phenolic compounds and pigments. The patent CN102040612A specifies elution with deionized water, 10–40% ethanol, and 60–80% ethanol. Bergamottin elutes in the high-ethanol fraction, which is concentrated and recrystallized. This step achieves a 79.48% recovery rate.
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC, a liquid-liquid partition technique, separates bergamottin from structurally similar furanocoumarins. A hexane-ethyl acetate-methanol-water (4:5:4:5) solvent system achieved a partition coefficient (K) of 1.2 for bergamottin. Post-HSCCC, purity increased from 44.82% to 94.01%, with a 65.73% recovery rate.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Solvent Use | Scalability |
|---|---|---|---|---|
| Supercritical CO₂ | 16.7 | 98.4–99.3 | Low (CO₂ recycle) | High |
| Ethanol Reflux | 6.5 | 94.0 | Moderate | Moderate |
| Chloroform Soxhlet | 4.6 | >95 | High | Low (toxicity) |
Supercritical CO₂ extraction balances yield and environmental impact, whereas solvent methods prioritize cost-effectiveness. HSCCC is optimal for high-purity applications but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions: 5-Geranoxypsoralen undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various oxygenated and reduced derivatives of 5-Geranoxypsoralen, which can have different biological activities.
Scientific Research Applications
Anticancer Properties
Bergamottin exhibits significant anticancer effects across various cancer types, including prostate, colon, and glioma cancers.
Prostate Cancer
Research has demonstrated that bergamottin inhibits the growth of prostate cancer cells by targeting the androgen receptor (AR) signaling pathway. In a study involving two prostate cancer cell lines (LNCaP and MDAPCa2b), bergamottin reduced cell growth with IC50 values of 2.4 μM and 4 μM, respectively. The compound was shown to decrease both total and nuclear AR levels, thereby reducing downstream AR signaling critical for prostate cancer proliferation .
Colon Cancer
In another study focusing on human colon cancer cell lines (HT-29 and RKO), bergamottin exhibited potent antiproliferative effects with IC50 values ranging from 12.5 to 30 μM. The compound induced apoptosis in these cells, as evidenced by increased Bax expression and decreased Bcl-2 levels. Microscopic analysis confirmed morphological changes associated with apoptosis .
Glioma
Bergamottin also demonstrated efficacy against glioma cells, suppressing their invasiveness by inhibiting the epithelial-to-mesenchymal transition (EMT) process. The treatment resulted in a significant reduction in the number of invading glioma cells by 40-70% compared to controls .
Modulation of Drug Metabolism
Bergamottin is a well-known inhibitor of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. This inhibition can affect the metabolism of various drugs, leading to potential herb-drug interactions.
CYP3A Inhibition
Bergamottin’s role as a CYP3A inhibitor is particularly relevant in the context of drug interactions. It can alter the pharmacokinetics of co-administered medications, which may enhance or diminish their therapeutic effects. For instance, studies have indicated that bergamottin can significantly reduce the systemic exposure of drugs metabolized by CYP3A enzymes, necessitating careful consideration during concurrent medication administration .
Other Therapeutic Effects
Beyond its anticancer properties and role in drug metabolism, bergamottin possesses various other therapeutic effects:
- Anti-inflammatory Effects : Bergamottin has been shown to exert anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
- Antimicrobial Activity : Some studies suggest that bergamottin may have antimicrobial effects, although more research is needed to substantiate these claims.
Case Studies and Data Tables
The following table summarizes key findings from studies involving bergamottin:
| Cancer Type | Cell Lines | IC50 (μM) | Mechanism | Outcome |
|---|---|---|---|---|
| Prostate Cancer | LNCaP | 2.4 | Inhibition of AR signaling | Reduced cell growth |
| MDAPCa2b | 4 | Inhibition of AR signaling | Reduced cell growth | |
| Colon Cancer | HT-29 | 12.5 | Induction of apoptosis | Significant decrease in viability |
| RKO | 12.5 | Induction of apoptosis | Significant decrease in viability | |
| Glioma | U87 | Not specified | Inhibition of EMT | Reduced invasiveness |
Mechanism of Action
The mechanism of action of 5-Geranoxypsoralen involves the inhibition of cytochrome P450 enzymes, particularly CYP1A1 and CYP3A4. This inhibition leads to increased bioavailability of drugs metabolized by these enzymes. Additionally, it exerts antiproliferative effects on cancer cells by inhibiting the NF-κB pathway and inducing apoptosis.
Comparison with Similar Compounds
Structural Features and CYP Inhibition
Table 1: Structural and Functional Comparison of Bergamottin and Analogues
| Compound | Structural Features | CYP Inhibition (Key Targets) | Anticancer Mechanisms | Other Activities |
|---|---|---|---|---|
| Bergamottin | Psoralen core + geranyloxy chain | CYP3A4 (KI: 7.7 μM), CYP1A1 (Ki: 10.7 nM) | Apoptosis, cell cycle arrest, MMP-9 inhibition | Antiviral (SARS-CoV-2, PRRSV) |
| SL-Bergamottin | Bergamottin + nitroxide moiety | Enhanced CYP3A4 inhibition (ΔGbind: -9.2 kcal/mol) | Increased cytotoxicity in HeLa cells | Higher toxicity in normal cells |
| 6',7'-DHB | Bergamottin metabolite with hydroxyl groups | CYP3A4 (IC50: 1 μM) | Limited direct data; synergizes in drug interactions | Major contributor to grapefruit effect |
| Osthole | Simple coumarin with prenyl group | CYP3A4 (carbonyl-heme coordination) | Gastric cancer growth inhibition | Anti-inflammatory, neuroprotective |
| Fraxidin | Methoxylated coumarin | Weak CYP3A4 interaction | Not well studied | Antioxidant properties |
| Notopterol | Bergamottin analog with 5′-OH substitution | Similar π-π stacking but altered crystal packing | Used in traditional Chinese medicine | Anti-arthritic effects |
Key Findings:
- CYP3A4 Inhibition : Bergamottin and its metabolite 6',7'-dihydroxybergamottin (DHB) are potent mechanism-based inactivators of CYP3A4, with DHB contributing significantly to grapefruit-drug interactions . SL-Bergamottin, a synthetic derivative, exhibits stronger CYP3A4 inhibition due to improved binding energy (ΔGbind: -9.2 vs. -8.5 kcal/mol for bergamottin) . Osthole and fraxidin, simpler coumarins, show weaker CYP3A4 interactions, relying on carbonyl-heme coordination rather than π-π stacking .
- Structural Impact: The geranyloxy chain in bergamottin is essential for π-π interactions with CYP3A4’s Phe-224, while its replacement with a nitroxide group (SL-Bergamottin) enhances binding affinity . Notopterol’s 5′-OH substitution alters crystal packing, reducing its CYP3A4 inhibition compared to bergamottin .
Anticancer Activity
- Bergamottin: Induces apoptosis in prostate (LNCaP), colon (HT-29), and gastric cancer cells (IC50: 10–30 μM) with minimal toxicity to normal cells . Mechanisms include downregulation of cyclins (B1, D1, D3), CDK4/6, and AR signaling, alongside PARP cleavage .
- SL-Bergamottin: Demonstrates 2-fold higher cytotoxicity in HeLa cells (IC50: 15 μM vs. 30 μM for bergamottin) but slightly increased toxicity in normal cells .
- Osthole : Inhibits gastric cancer via STAT3 pathway blockade, though less potent than bergamottin .
Antiviral and Other Pharmacological Effects
Biological Activity
Bergamottin is a natural furanocoumarin predominantly found in grapefruit and other citrus fruits. It has garnered significant attention in the field of pharmacology due to its diverse biological activities, particularly its anticancer properties. This article provides a comprehensive overview of the biological activity of bergamottin, supported by research findings and case studies.
Bergamottin (C_20H_22O_4) is characterized by its unique chemical structure, which contributes to its biological effects. The compound is known for its ability to interact with various biological pathways, making it a subject of interest for cancer research and therapeutic applications.
Anticancer Activity
Bergamottin exhibits potent anticancer effects across multiple cancer types. Research has demonstrated its ability to inhibit cell proliferation, migration, and invasion in various cancer cell lines.
- Inhibition of Cell Proliferation : Bergamottin has shown dose-dependent effects on inhibiting the growth of cancer cells. For instance, studies on A549 lung cancer cells revealed that bergamottin significantly reduced cell viability in a concentration-dependent manner, with IC50 values indicating effective inhibition at low micromolar concentrations .
- Induction of Apoptosis : The compound induces apoptosis through various signaling pathways. In chronic myelogenous leukemia cells, bergamottin enhances tumor necrosis factor-induced apoptosis by inactivating nuclear factor-κB (NF-κB) signaling . Additionally, it has been reported to induce apoptosis in multiple myeloma and prostate cancer cells via the STAT3 signaling pathway inhibition .
- Anti-invasive Properties : Bergamottin inhibits the invasion of cancer cells by downregulating matrix metalloproteinase-9 (MMP-9) expression, which is crucial for tumor metastasis. This effect was observed in studies involving glioma and other cancer cell lines .
Research Findings
A summary of key studies highlighting the biological activity of bergamottin is presented below:
Case Studies
- Lung Cancer : In vitro studies demonstrated that bergamottin significantly decreased the colony formation ability of A549 cells, indicating its potential as a therapeutic agent against non-small cell lung cancer (NSCLC) .
- Multiple Myeloma : A clinical study highlighted bergamottin's role in enhancing the efficacy of conventional chemotherapeutic agents by sensitizing tumor cells through the inhibition of survival pathways .
- Neuroblastoma : Bergamottin exhibited inhibitory effects on neuroblastoma cell proliferation, suggesting its applicability in pediatric cancers as well .
Q & A
Basic Research Questions
Q. What in vitro assays are commonly used to assess bergamottin’s antiproliferative effects in cancer cell lines?
- The MTT assay is standard for evaluating dose- and time-dependent cytotoxicity. For example, bergamottin reduced A549 lung cancer cell viability (IC₅₀ values depend on exposure time) and inhibited colony formation in clonogenic assays, with paclitaxel as a positive control . Flow cytometry with Annexin V-FITC/propidium iodide staining quantifies apoptosis, while mitochondrial membrane potential loss is measured using JC-1 dye .
Q. How is bergamottin’s impact on cell cycle progression analyzed experimentally?
- Flow cytometry with propidium iodide staining identifies phase-specific arrest. In lung adenocarcinoma, bergamottin induces G2/M arrest (e.g., 48 hr exposure at 25 µM), while in prostate cancer, G0/G1 accumulation occurs (e.g., 10 µM for 96 hrs in LNCaP cells) . Western blotting for cyclins (e.g., cyclin D, B) and CDKs validates mechanistic targets .
Q. What in vivo models are suitable for studying bergamottin’s antitumor efficacy?
- BALB/c nude mice xenografted with A549 (lung) or LNCaP (prostate) cells are widely used. Intraperitoneal injection at 25–100 mg/kg (lung) or 2.4–10 µM (prostate) reduces tumor weight/volume. Tumor volume is calculated as , with statistical significance assessed via Student’s t-test () .
Advanced Research Questions
Q. How does CYP3A5 genetic variability influence bergamottin’s efficacy in prostate cancer models?
- MDAPCa2b cells (wild-type CYP3A5) require higher bergamottin doses (4 µM vs. 2.4 µM in LNCaP mutants) for 50% growth inhibition. siRNA knockdown of CYP3A5 mimics bergamottin’s effects, confirming CYP3A5-AR signaling dependency. Western blotting for nuclear AR and PSA levels is critical for validation .
Q. What methodologies resolve contradictions in bergamottin’s cell cycle effects across cancer types?
- Lung adenocarcinoma shows G2/M arrest via cyclin B1 suppression, while prostate cancer exhibits G0/G1 arrest via cyclin D/CDK4 downregulation. Comparative studies using synchronized cells and time-lapse microscopy can clarify tissue-specific mechanisms . Dose-time matrix experiments (e.g., 5–30 µM over 48–96 hrs) are recommended .
Q. How can bergamottin’s role in drug interactions be mechanistically validated?
- Bergamottin irreversibly inactivates CYP3A4 via suicide inhibition (kinactivation = 0.3 min⁻¹, KI = 7.7 µM). Use reconstituted enzyme systems with purified CYP3A4, NADPH, and cytochrome b5. HPLC/MS detects heme adducts, while mutagenesis (e.g., glutamine residue modification) confirms active-site binding .
Q. What strategies enhance bergamottin’s bioavailability for in vivo antiviral studies?
- Purification via silica gel column chromatography achieves >44% purity from crude extracts. For SARS-CoV-2 inhibition, golden Syrian hamster models infected with variants (Alpha/Beta) show reduced viral load at non-toxic doses. Activate IRF3/NF-κB pathways via phosphorylation assays and immunofluorescence for p65 nuclear translocation .
Q. How does bergamottin synergize with antibiotics against resistant pathogens?
- Sub-inhibitory bergamottin concentrations (e.g., 0.2–0.4× MIC) enhance ciprofloxacin efficacy against methicillin-resistant Staphylococcus aureus by inhibiting efflux pumps. Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
Methodological Notes
- Controls : Include DMSO vehicles, paclitaxel (for cytotoxicity), and non-transformed cells (e.g., RWPE1 prostate epithelium) to assess selectivity .
- Statistical Rigor : Report mean ± SD from ≥3 replicates. Use ANOVA for multi-group comparisons, followed by post-hoc tests (e.g., Tukey’s) .
- Ethical Compliance : Adhere to institutional animal protocols (e.g., SLAC-approved guidelines) for xenograft studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
